molecular formula C27H19ClN2O2S B11531419 Benzyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate

Benzyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate

Cat. No.: B11531419
M. Wt: 471.0 g/mol
InChI Key: JNOPTSAZBBQNIM-UHFFFAOYSA-N
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Description

BENZYL 2-{[6-(2-CHLOROPHENYL)-3-CYANO-4-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with the molecular formula C27H19ClN2O2S. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as a cyano group, a chlorophenyl group, and a phenyl group. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[6-(2-CHLOROPHENYL)-3-CYANO-4-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactionsThe final step involves the esterification of the resulting compound with benzyl acetate under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors, advanced catalysts, and automated control systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{[6-(2-CHLOROPHENYL)-3-CYANO-4-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

BENZYL 2-{[6-(2-CHLOROPHENYL)-3-CYANO-4-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of BENZYL 2-{[6-(2-CHLOROPHENYL)-3-CYANO-4-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes, receptors, and proteins, modulating their activity. For example, the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The chlorophenyl and phenyl groups contribute to the compound’s hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • BENZYL 2-{[6-(2-BROMOPHENYL)-3-CYANO-4-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
  • BENZYL 2-{[6-(2-FLUOROPHENYL)-3-CYANO-4-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
  • BENZYL 2-{[6-(2-METHOXYPHENYL)-3-CYANO-4-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE

Uniqueness

The uniqueness of BENZYL 2-{[6-(2-CHLOROPHENYL)-3-CYANO-4-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential interactions with biological targets compared to similar compounds with different substituents .

Properties

Molecular Formula

C27H19ClN2O2S

Molecular Weight

471.0 g/mol

IUPAC Name

benzyl 2-[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C27H19ClN2O2S/c28-24-14-8-7-13-21(24)25-15-22(20-11-5-2-6-12-20)23(16-29)27(30-25)33-18-26(31)32-17-19-9-3-1-4-10-19/h1-15H,17-18H2

InChI Key

JNOPTSAZBBQNIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4)C#N

Origin of Product

United States

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